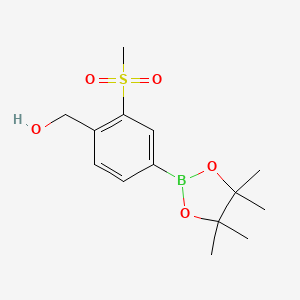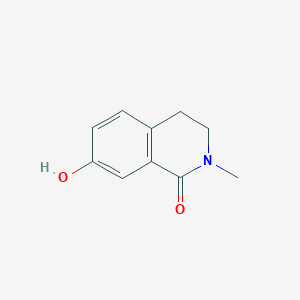
7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, commonly referred to as 7-hydroxy-2-methyl-3,4-dihydroisoquinolin-1-one, is a compound that has been studied for its potential in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains both a carbon and a nitrogen atom in its ring structure. 7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1-one is a derivative of isoquinoline and is also known as a “hydroxyisoquinoline”. This compound has been studied for its potential to be used in drug synthesis, as a biological marker, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Derivatives
- The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been a subject of study due to their potential applications. Chen Zhan-guo (2008) investigated a new method of synthesis, resulting in a derivative with potential uses in various fields (Chen Zhan-guo, 2008).
Pharmacological Effects
- A study by A. Hjort et al. (1942) investigated the chemical and relative pharmacological properties of 1-methyl-3,4-dihydro- and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, finding variations in toxicity and physiological responses based on structural differences (A. Hjort et al., 1942).
Cytotoxicity and Antitumor Activity
- The study of dihydroisoquinoline derivatives for their cytotoxicity has been conducted by Hassen Ben Salah et al. (2014), who synthesized a novel dihydroisoquinoline hydroxamic acid and evaluated its effects on a human hepatocarcinoma cell line (Hassen Ben Salah et al., 2014).
- Zhu et al. (2011) researched the synthesis of a class of 3,4-dihydroisoquinolines with moderate antitumor activities in vitro, highlighting the potential of these compounds in cancer treatment (Zhu et al., 2011).
Role in Medicinal Chemistry
- T. Reddy et al. (2018) discussed the role of 7-hydroxyquinolin-2(1H)-one in medicinal chemistry, particularly its use in the synthesis of antipsychotic drugs like brexpiprazole, demonstrating the importance of dihydroisoquinoline derivatives in drug development (T. Reddy et al., 2018).
Chemical Properties and Reactions
- Research by P. Collins et al. (1989) on the stereochemistry of some 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones provided insights into the chemical properties and potential reactions of such compounds (P. Collins et al., 1989).
Vasodilation Activity
- H. Anan et al. (1991) synthesized tetrahydroisoquinoline derivatives with potent renal vasodilator properties, indicating the potential therapeutic applications of these compounds in conditions like renal insufficiency and hypertension (H. Anan et al., 1991).
Inhibition of Enzymes
- B. Cheng et al. (1987) discovered that dihydroisoquinolines related to dopamine are potent inhibitors of catechol-O-methyltransferase (COMT), suggesting their potential use in pharmacology and biochemistry (B. Cheng et al., 1987).
Novel Synthetic Approaches
- Zhang San-qi (2010) explored novel synthetic approaches for 3,4-dihydro-1(2H)-isoquinolinones, further contributing to the versatility of these compounds in various applications (Zhang San-qi, 2010).
Natural Product Synthesis
- Benedikt C Melzer et al. (2018) demonstrated a novel total synthesis of an alkaloid derivative, showcasing the relevance of dihydroisoquinoline compounds in natural product synthesis (Benedikt C Melzer et al., 2018).
Propriétés
IUPAC Name |
7-hydroxy-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-5-4-7-2-3-8(12)6-9(7)10(11)13/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBGMPNYIPZCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




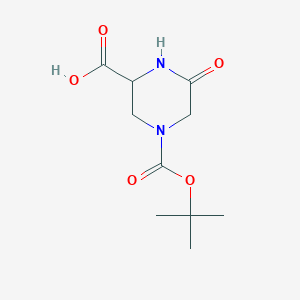

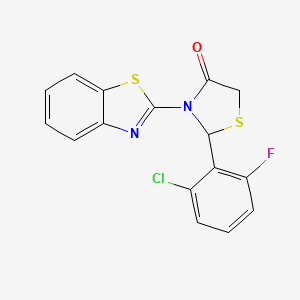
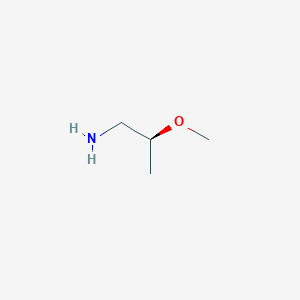

![(11bS)-1,1,1-Trifluoro-N-(4-oxido-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B3179044.png)



![4''-Butyl-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-1,1':4',1''-terphenyl](/img/structure/B3179084.png)
![4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide](/img/structure/B3179097.png)

